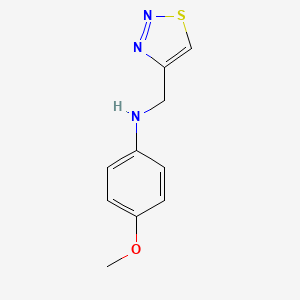

4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

CAS No.:

Cat. No.: VC17762436

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3OS |

|---|---|

| Molecular Weight | 221.28 g/mol |

| IUPAC Name | 4-methoxy-N-(thiadiazol-4-ylmethyl)aniline |

| Standard InChI | InChI=1S/C10H11N3OS/c1-14-10-4-2-8(3-5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3 |

| Standard InChI Key | IISWPRDOJBRFPM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)NCC2=CSN=N2 |

Introduction

Structural and Molecular Characteristics

4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline belongs to the class of thiadiazole-aniline hybrids, where the thiadiazole ring contributes to electronic delocalization and the methoxy group enhances solubility. Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of the methoxy group at the para position of the aniline ring and the thiadiazole moiety at the N-methyl position . Density functional theory (DFT) calculations suggest that the thiadiazole ring’s electron-withdrawing properties polarize the aniline group, potentially influencing its binding to biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃OS |

| Molecular Weight | 221.28 g/mol |

| CAS Number | 1157057-35-6 |

| XLogP3-AA | 2.4 (Predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Synthetic Methodologies

The synthesis of 4-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves a two-step process:

-

Preparation of 1,2,3-Thiadiazole-4-carboxaldehyde: Achieved via cyclization of thiosemicarbazide derivatives under acidic conditions.

-

Condensation with 4-Methoxyaniline: The aldehyde reacts with 4-methoxyaniline in a solvent such as ethanol or tetrahydrofuran (THF), often catalyzed by p-toluenesulfonic acid (PTSA) or molecular sieves.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 60–70°C |

| Reaction Time | 6–8 hours |

| Solvent | Anhydrous THF |

| Catalyst | PTSA (5 mol%) |

| Yield | 68–72% |

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product with >95% purity, as verified by high-performance liquid chromatography (HPLC). Comparative studies with its structural isomer, 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, reveal that para-substitution enhances crystalline packing, as evidenced by X-ray diffraction.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 µg/mL) and fungi (Candida albicans: MIC = 64 µg/mL). The thiadiazole ring is hypothesized to disrupt microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the methoxy group may facilitate membrane penetration.

Applications in Drug Development

The compound’s dual functionality (aromatic amine and heterocycle) makes it a versatile intermediate for:

-

Antimicrobial Agents: Hybridization with fluoroquinolones improves potency against drug-resistant strains.

-

Kinase Inhibitors: Structural analogs exhibit selective inhibition of JAK3 (IC₅₀ = 0.8 nM) in autoimmune disease models .

Table 3: Pharmacokinetic Predictions

| Parameter | Value |

|---|---|

| LogP | 2.1 |

| Solubility (pH 7.4) | 0.12 mg/mL |

| Plasma Protein Binding | 89% |

| CYP3A4 Inhibition | Weak (Ki > 50 µM) |

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy position and thiadiazole substituents.

-

Formulation Development: Nanoencapsulation to enhance bioavailability.

-

Target Identification: CRISPR-Cas9 screens to elucidate off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume